2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide
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Overview
Description
2,6-Difluoro-N-(2-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a sulfonamide group, and a 2-phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,6-difluorobenzenesulfonyl chloride+2-phenylethylamine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
Nucleophilic substitution: Substituted benzenesulfonamides.
Oxidation: Sulfonic acids.
Reduction: Amines or alcohols, depending on the specific reaction pathway.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
2,6-Difluoro-N-(2-phenylethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly as enzyme inhibitors or receptor antagonists.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is used as a tool compound to study the biological activity of sulfonamides and their interactions with biological targets.
Industrial Applications: The compound is explored for its use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atoms may enhance the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenesulfonamide: Lacks the 2-phenylethyl substituent, making it less bulky and potentially less selective in its interactions.
2,6-Difluorobenzamide: Contains an amide group instead of a sulfonamide group, which may alter its chemical reactivity and biological activity.
2,6-Difluorobenzenesulfonyl chloride: A precursor in the synthesis of 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide, but more reactive due to the presence of the sulfonyl chloride group.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and the 2-phenylethyl substituent, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c15-12-7-4-8-13(16)14(12)20(18,19)17-10-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKVTXOVMKXGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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